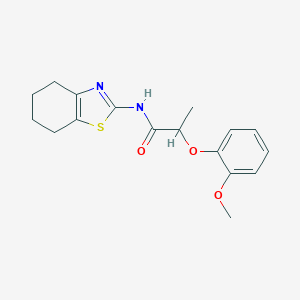
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating various diseases. This compound has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a small molecule inhibitor that has been shown to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of certain types of immune cells, such as B cells and mast cells. By inhibiting the activity of BTK, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can prevent the activation and proliferation of these cells, which can be beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the proliferation and activation of B cells and mast cells, which are key players in the immune response. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the growth of certain types of cancer cells, such as lymphoma and leukemia cells, and can also reduce the severity of autoimmune disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its strong inhibitory effect on BTK activity, which can be useful in studying the role of BTK in various disease processes. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is its potential toxicity, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide that can be used to treat a wider range of diseases. Another area of interest is the study of the molecular mechanisms underlying the inhibitory effect of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide on BTK activity, which could lead to the development of more targeted and effective drugs. Finally, further research is needed to fully understand the potential side effects and toxicity of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, which will be important for its safe and effective use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves several steps, including the reaction of 2-(2-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the desired product, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in treating various diseases. It has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11(22-14-9-5-4-8-13(14)21-2)16(20)19-17-18-12-7-3-6-10-15(12)23-17/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20) |
Clave InChI |
YFFZANYDUQRBSP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
SMILES canónico |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)
![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)
![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)


![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)


![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)



![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
